

# Application Notes: BMS-695735 for Western Blot Analysis of Phospho-IGF-1R

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Compound of Interest		
Compound Name:	BMS 695735	
Cat. No.:	B606243	Get Quote

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#### Introduction

BMS-695735 is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various cancers.[2][3] Phosphorylation of the IGF-1R (p-IGF-1R) is a key event in the activation of this pathway, making it an important biomarker for assessing the efficacy of IGF-1R inhibitors.[2] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as p-IGF-1R, in cell and tissue lysates.[4] These application notes provide a detailed protocol for the use of BMS-695735 in the Western blot analysis of p-IGF-1R, a critical tool for preclinical and translational research in oncology.

#### **Data Presentation**

The inhibitory activity of BMS-695735 on IGF-1R phosphorylation can be quantified by treating cancer cells with increasing concentrations of the inhibitor and measuring the corresponding decrease in the p-IGF-1R signal by Western blot. The half-maximal inhibitory concentration (IC50) for BMS-695735 in inhibiting IGF-1R has been reported to be 0.034  $\mu$ M.[1] The following table summarizes representative data on the dose-dependent inhibition of p-IGF-1R by BMS-695735.



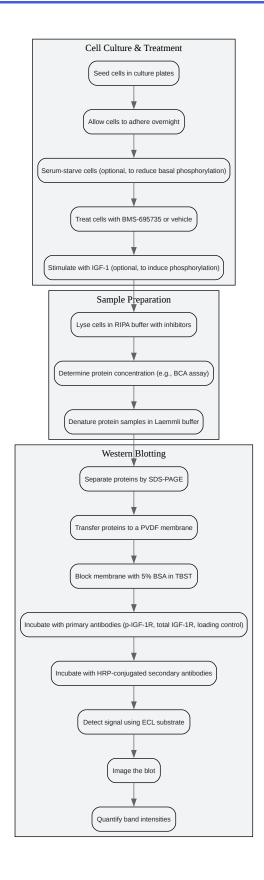
BMS-695735 Concentration (µM)	p-IGF-1R Levels (% of Control)
0 (Vehicle)	100%
0.01	75%
0.034 (IC50)	50%
0.1	20%
0.5	5%
1.0	<1%

## **Experimental Protocols**

This section details the experimental workflow for assessing the effect of BMS-695735 on IGF-1R phosphorylation using Western blot analysis.

### **Experimental Workflow Diagram**





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Caption: Experimental workflow for Western blot analysis of p-IGF-1R following BMS-695735 treatment.

#### **Detailed Protocol**

- 1. Cell Culture and Treatment
- Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Adherence: Allow cells to adhere and grow overnight in complete culture medium.
- Serum Starvation (Optional): To reduce basal levels of IGF-1R phosphorylation, replace the complete medium with serum-free medium and incubate for 4-24 hours.
- Inhibitor Treatment: Prepare a stock solution of BMS-695735 in DMSO. Dilute the stock solution in serum-free or complete medium to the desired final concentrations (e.g., 0, 0.01, 0.034, 0.1, 0.5, 1.0 μM). Treat the cells with the BMS-695735 dilutions or vehicle (DMSO) for 1-4 hours.
- IGF-1 Stimulation (Optional): To induce robust IGF-1R phosphorylation, stimulate the cells with recombinant human IGF-1 (e.g., 50-100 ng/mL) for 5-15 minutes before cell lysis.
- 2. Cell Lysis and Protein Quantification
- Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Cell Lysis: Place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 μL of ice-cold lysis buffer to each well and scrape the cells.
   Transfer the lysate to a pre-chilled microcentrifuge tube.
- Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing.
   Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).



#### 3. Western Blotting

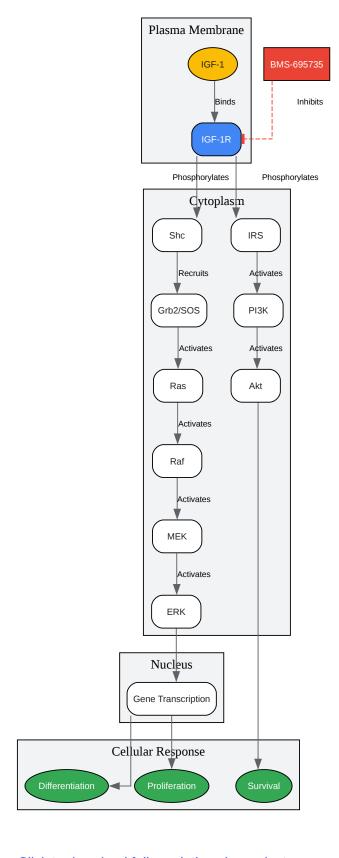
- Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer.
   Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-IGF-1R (e.g., anti-phospho-IGF-1R Tyr1135/1136) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. It is recommended to also probe separate blots or strip and re-probe the same blot for total IGF-1R and a loading control (e.g., β-actin, GAPDH) for normalization.
- Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
- Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and incubate for the recommended time.
- Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify
  the band intensities using image analysis software. Normalize the p-IGF-1R signal to the
  total IGF-1R signal and/or the loading control.

### **IGF-1R Signaling Pathway**

BMS-695735 inhibits the tyrosine kinase activity of the IGF-1R, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival.[5]



### **IGF-1R Signaling Pathway Diagram**



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Caption: The IGF-1R signaling pathway and the inhibitory action of BMS-695735.

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